molecular formula C9H7ClN2O B1648924 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-67-9

4-Chloro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1648924
CAS No.: 1000340-67-9
M. Wt: 194.62 g/mol
InChI Key: ZXDYFDLFHVNOOI-UHFFFAOYSA-N
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Description

“4-Chloro-7-methyl-1H-indazole-3-carbaldehyde” is a chemical compound that belongs to the indazole family . Indazole derivatives are known for their wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1H-indazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial Agent Synthesis A notable application involves the design, synthesis, and characterization of new compounds with potential antimicrobial properties. For example, compounds have been synthesized via a Vilsmeier–Haack reaction approach, showcasing broad spectrum antimicrobial activities and moderate to good anti-oxidant activities. These findings suggest the potential of derivatives of 4-Chloro-7-methyl-1H-indazole-3-carbaldehyde in developing new antimicrobial agents (Bhat et al., 2016).

Molecular Rearrangements and Synthesis Research has also explored the molecular rearrangements and synthetic applications of related compounds. Studies on the ring transformations of similar aldehydes with amines, hydrazines, and hydroxylamine highlight the versatility of these compounds in organic synthesis, potentially offering novel pathways to synthesize heterocyclic compounds with specific functionalities (L'abbé et al., 1991).

Spectroscopic and Electronic Analysis Further research has delved into the electronic properties, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds derived from 3-methylthiophene-2-carbaldehyde, a related compound. This work encompasses DFT calculations, UV-visible absorption spectra, and FT-IR frequencies, aiming to understand the electronic and optical characteristics of these compounds for potential applications in materials science (Beytur & Avinca, 2021).

Fluorescent Dyes and Sensing A study on the synthesis of highly fluorescent dyes containing a conformationally restrained chromophore related to pyrazole and indazole derivatives demonstrates the application in developing fluorescent materials. These compounds exhibit bright fluorescence and are of interest for sensing acidic environments, indicating potential use in chemical sensors and fluorescent probes (Wrona-Piotrowicz et al., 2022).

Crystal Structure Analysis Research has also focused on determining the crystal structures of similar compounds to understand their molecular geometries, intermolecular interactions, and stability. Such studies provide foundational knowledge for the design of new materials and drugs by elucidating the structural basis of compound properties (Morzyk-Ociepa et al., 2021).

Future Directions

The future directions in the research of indazole derivatives, including “4-Chloro-7-methyl-1H-indazole-3-carbaldehyde”, involve the development of new synthetic approaches and the exploration of their therapeutic potential .

Properties

IUPAC Name

4-chloro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYFDLFHVNOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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